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Abstract

Minaxolone (CCI-12923) is a synthetic, water-soluble, neuroactive steroid developed as an
intravenous general anesthetic. It acts as a potent positive allosteric modulator of the GABA-A
receptor and, to a lesser extent, the glycine receptor. Despite demonstrating rapid induction
and recovery with minimal cardiovascular depression in early clinical trials, its development
was halted due to toxicological concerns, specifically potential carcinogenicity and effects on
liver function observed in long-term rodent studies. This document provides a comprehensive
technical overview of Minaxolone's chemical structure, physicochemical properties,
pharmacology, pharmacokinetics, and the toxicological findings that led to its withdrawal from
clinical development.

Chemical Structure and Properties

Minaxolone is a pregnane steroid derivative characterized by an 11a-dimethylamino group, a
2(3-ethoxy group, and a 3a-hydroxy group on the steroid nucleus. These substitutions confer
water solubility, a key advantage over earlier neuroactive steroid anesthetics.

Chemical Identity
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Identifier Value

1-[(1S,2S,4S,5S,7S,10S,11S,14S,15S,17R)-17-
(dimethylamino)-4-ethoxy-5-hydroxy-2,15-
dimethyltetracyclo[8.7.0.02,7.011,15]heptadecan-
14-yllethan-1-one

IUPAC Name

11a-(Dimethylamino)-2p3-ethoxy-3a-hydroxy-5a-
pregnan-20-one, CCI-12923

Other Names

CAS Number 62571-87-3[1]

Molecular Formula C25H43NO3[1][2][3]
CCO[C@H]1C[C@]2(--INVALID-LINK--

SMILES

C)C)N(C)C">C@@HC[C@@H]10)CJ[1]

InChlKey NCGLTZSBTFVVAW-KNXRZYMVSA-N[1]

Physicochemical Properties

Quantitative experimental data on the physicochemical properties of Minaxolone are limited in
the public domain. The available information is summarized below.
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Property Value Source
Molar Mass 405.62 g/mol [1112]
_ _ Assumed from formulation
Appearance White powder (as citrate salt) o
descriptions
- Formulated as a citrate salt for
Solubility Water-soluble[4] ) N
improved aqueous solubility.
Melting Point Data not available
Boiling Point 502.3 £ 50.0 °C (Predicted)
pKa 14.47 + 0.70 (Predicted)
LogP (XLogP3) 4.2 (Predicted) [2]
) 1095 days (for a commercial
Shelf Life [5]
product)

Pharmacology: Mechanism of Action

Minaxolone exerts its anesthetic and sedative effects primarily through the positive allosteric
modulation of inhibitory neurotransmitter receptors in the central nervous system.

GABA-A Receptor Modulation

The principal mechanism of action for Minaxolone is the potentiation of GABA-A receptors, the
primary mediators of fast inhibitory neurotransmission in the brain.[1] Like other neuroactive
steroids, it binds to a unique site on the GABA-A receptor complex, distinct from the binding
sites for GABA, benzodiazepines, and barbiturates. This binding enhances the receptor's
affinity for GABA, thereby increasing the frequency and duration of chloride channel opening in
response to GABA. The resulting influx of chloride ions hyperpolarizes the neuron, making it
less likely to fire an action potential and leading to generalized CNS depression.

Glycine Receptor Modulation

Minaxolone also acts as a positive allosteric modulator of strychnine-sensitive glycine
receptors, which are crucial for inhibitory neurotransmission in the brainstem and spinal cord.[1]
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However, its potency at the glycine receptor is significantly lower than at the GABA-A receptor.
The potentiation of glycine-mediated currents contributes to the overall anesthetic and muscle

relaxant properties of the compound.

Quantitative Pharmacodynamics

The following table summarizes the in vitro potency and efficacy of Minaxolone at human
recombinant GABA-A and glycine receptors.

Receptor Target Parameter Value
GABA-A (a1p2yzL) ECso for potentiation 1.3 uM
Maximal Enhancement 780-950% of control

Glycine (01) ECso for potentiation 13.1 uM
Maximal Enhancement 1197% of control

Signaling Pathway Diagram
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Caption: Mechanism of action of Minaxolone at inhibitory neurotransmitter receptors.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of Minaxolone are not readily
available. The following sections provide an overview based on cited literature.

Synthesis of Minaxolone

A complete, published synthesis protocol for Minaxolone is not available. However, related
literature suggests a likely synthetic route starting from a suitable pregnane steroid precursor. A
key step involves the introduction of the 11a-dimethylamino group. One publication describes
the synthesis of a related precursor, 11a-amino-23-ethoxy-3a-hydroxy-5a-pregnan-20-one,
which could then be methylated to yield the final compound.
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A hypothetical final step in the synthesis is outlined below:

Methylating Agent
(e.g., Methyl lodide)
+ Base

11la-amino-2B-ethoxy-3a-hydroxy
-50-pregnan-20-one

Reductive Amination
or Direct Alkylation

Minaxolone

Purification
(e.g., Chromatography,
Recrystallization)

Click to download full resolution via product page

Caption: A plausible final step in the synthetic workflow for Minaxolone.

In Vitro Pharmacology Protocol (Electrophysiology)

The modulatory effects of Minaxolone on GABA-A and glycine receptors were quantified using
a two-electrode voltage-clamp technique in Xenopus laevis oocytes expressing recombinant
human receptors.
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» Receptor Expression: Oocytes are injected with cRNA encoding the desired receptor
subunits (e.g., a1, Bz, y2L for GABA-A; a1 for glycine).

» Electrophysiological Recording: After a period of incubation to allow for receptor expression,
oocytes are placed in a recording chamber and impaled with two microelectrodes. The
membrane potential is clamped at a holding potential (e.g., -60 mV).

e Agonist Application: A baseline current is established by applying a low concentration of the
primary agonist (GABA or glycine).

e Modulator Co-application: Minaxolone is co-applied with the agonist at various
concentrations.

o Data Analysis: The enhancement of the agonist-evoked current by Minaxolone is measured.
The data are fitted to a concentration-response curve to determine the ECso (the
concentration of Minaxolone that produces 50% of the maximal effect) and the maximal
potentiation.

Pharmacokinetics and Metabolism

Minaxolone exhibits pharmacokinetic properties suitable for an intravenous anesthetic,
including rapid distribution and a short elimination half-life, allowing for a quick recovery.

pi Kinetic E

Parameter Human Data Sheep Data

Model Two-compartment

Distribution Half-life (t1/2a) 2.1 minutes

Elimination Half-life (t1/2[3) 47 minutes 10-20 minutes

Plasma Clearance 1.55 L/min 3-4 L/min

Primary Route of Elimination Hepatic metabolism Hepatic extraction

Renal Excretion (unchanged) Negligible <1%
Metabolism
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Minaxolone undergoes extensive hepatic metabolism. The specific metabolic pathways and
metabolites have not been fully characterized in the available literature. Given its high hepatic
clearance, it is likely subject to Phase I (e.g., oxidation, demethylation) and/or Phase Il (e.g.,
glucuronidation) reactions.

Toxicology and Withdrawal from Development

The clinical development of Minaxolone was terminated despite promising anesthetic
properties. The withdrawal was a precautionary measure based on findings from long-term
animal studies.

Key Toxicological Findings

o Potential Carcinogenicity: The primary reason for the withdrawal was the observation of
"possible carcinogenicity in rats" following long-term administration.[6][7][8][9][10] Specific
details regarding the study design, dosage, and the nature of the neoplastic findings are not
available in peer-reviewed literature.

o Hepatotoxicity: Some studies reported "abnormal liver function tests" associated with
Minaxolone, suggesting a potential for hepatic toxicity.[11]

» Acute Overdose: In animal models (sheep), death from acute overdose resulted from
respiratory failure.[9] The therapeutic ratio was found to be 3 to 4, which increased to 30 to
40 with respiratory support.[9]

Clinical Adverse Effects

In human clinical trials, the most frequently reported side effects were related to CNS
excitation:

o Excitatory movements (e.g., muscle twitching)[7][11]
e Hypertonus[7]

These effects were noted to be more common without opiate premedication.

Conclusion
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Minaxolone is a chemically unique, water-soluble neuroactive steroid that showed significant
promise as an intravenous anesthetic. Its potent modulatory effects on GABA-A and glycine
receptors provided a strong basis for its rapid and effective anesthetic properties. However, the
emergence of potential long-term toxicities, particularly carcinogenicity in rodent models, led to
the cessation of its clinical development. The case of Minaxolone underscores the critical
importance of long-term toxicological evaluation in drug development and serves as an
important historical example in the quest for safer neuroactive steroid-based anesthetics.
Further research into the specific mechanisms of its toxicity could provide valuable insights for
the design of future drugs in this class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1217367#chemical-structure-and-
properties-of-minaxolone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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